

# An In-depth Technical Guide to Ethyl 3-bromo-4-methylbenzoate

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## Compound of Interest

Compound Name: Ethyl 3-bromo-4-methylbenzoate

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This technical guide provides a comprehensive overview of **Ethyl 3-bromo-4-methylbenzoate** (CAS No. 147962-81-0), a substituted aromatic ester of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and a plausible synthetic route. Due to the limited availability of experimental data for this specific isomer, information for the related isomer, Ethyl 4-bromo-3-methylbenzoate, is provided for comparative purposes where noted.

## Compound Identification

This section provides the key identifiers for **Ethyl 3-bromo-4-methylbenzoate**.

Identifier	Value
Compound Name	Ethyl 3-bromo-4-methylbenzoate
CAS Number	147962-81-0[1][2]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>2</sub> [1]
Molecular Weight	243.10 g/mol [1]
IUPAC Name	ethyl 3-bromo-4-methylbenzoate[1]
Synonyms	Benzoic acid, 3-bromo-4-methyl-, ethyl ester; 3-Bromo-4-methyl-benzoic acid ethyl ester[1]
InChIKey	ILZQYNXOOLMOGA-UHFFFAOYSA-N[1]
Canonical SMILES	CCOC(=O)C1=CC(=C(C=C1)C)Br[1]

## Physical and Chemical Properties

Detailed experimental physical properties for **Ethyl 3-bromo-4-methylbenzoate** are not readily available in the public domain. The table below lists computed properties. For reference, a second table provides experimental data for the closely related isomer, Ethyl 4-bromo-3-methylbenzoate (CAS No. 160313-69-9).

Table 2.1: Computed Physical and Chemical Properties of **Ethyl 3-bromo-4-methylbenzoate**

Property	Value	Source
XLogP3	3.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	241.99424 Da	PubChem[1]
Topological Polar Surface Area	26.3 Å <sup>2</sup>	PubChem[1]

Table 2.2: Experimental Properties of Isomer: Ethyl 4-bromo-3-methylbenzoate (CAS 160313-69-9)

Property	Value
Physical State	Colorless to light yellow clear liquid
Boiling Point	275 °C (lit.)
Density	1.379 g/cm <sup>3</sup> (Predicted)
Refractive Index	1.538
Flash Point	137 °C

## Safety and Hazard Information

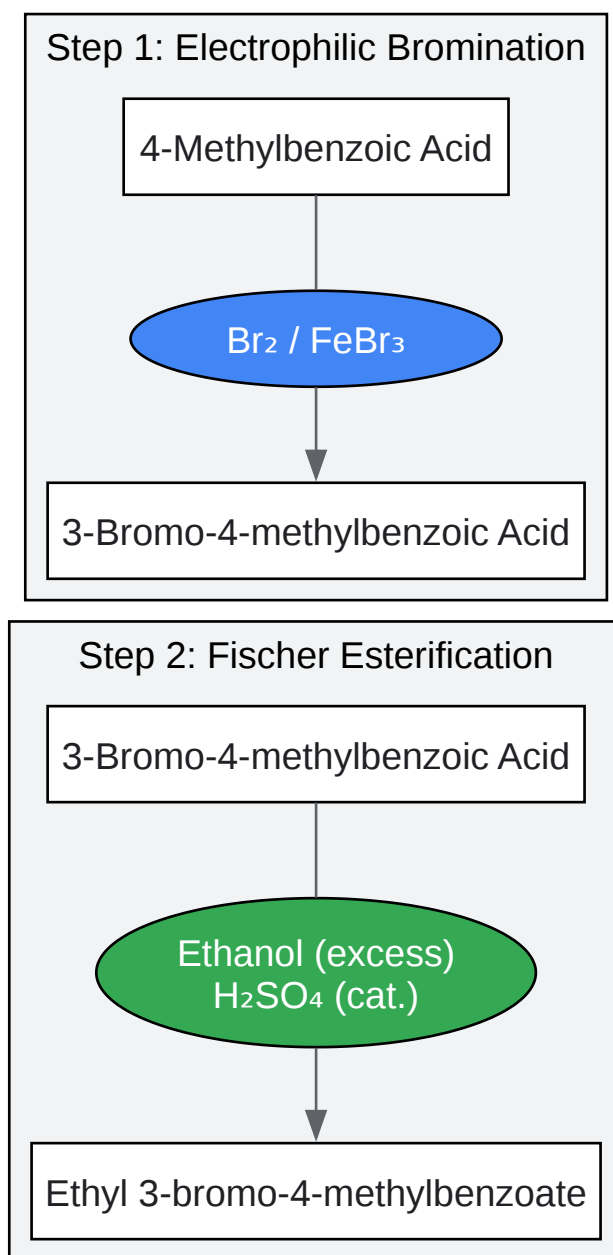
Safety and hazard data specific to **Ethyl 3-bromo-4-methylbenzoate** is not available. The following information is for the isomer Ethyl 4-bromo-3-methylbenzoate (CAS 160313-69-9) and should be used as a reference with caution.

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation mark)[3]
Signal Word	Warning[3]
Hazard Statements	H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501

## Synthesis and Experimental Protocols

**Ethyl 3-bromo-4-methylbenzoate** can be synthesized via a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The general workflow involves the bromination of the

aromatic ring followed by the esterification of the carboxylic acid.



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Plausible two-step synthesis pathway for **Ethyl 3-bromo-4-methylbenzoate**.

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **Ethyl 3-bromo-4-methylbenzoate** is not readily available, the following general procedures for electrophilic bromination and Fischer

esterification can be adapted.

### Step 1: Synthesis of 3-Bromo-4-methylbenzoic Acid (General Protocol)

This procedure is based on the standard electrophilic aromatic substitution (bromination) of a toluene derivative.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
- **Catalyst Addition:** Add a catalytic amount of iron(III) bromide ( $\text{FeBr}_3$ ) or iron filings to the mixture.
- **Bromine Addition:** Slowly add an equimolar amount of bromine ( $\text{Br}_2$ ) dropwise to the stirred solution at room temperature. The reaction is exothermic and will generate hydrogen bromide ( $\text{HBr}$ ) gas, which should be neutralized with a base trap.
- **Reaction Monitoring:** The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.
- **Workup:** Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude 3-bromo-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

### Step 2: Synthesis of **Ethyl 3-bromo-4-methylbenzoate** (General Protocol - Fischer Esterification)

This procedure is a standard acid-catalyzed esterification.<sup>[5]</sup>

- **Reaction Setup:** In a round-bottom flask, combine 3-bromo-4-methylbenzoic acid with a large excess of absolute ethanol, which acts as both a reactant and the solvent.

- **Catalyst Addition:** Add a catalytic amount (a few drops) of concentrated sulfuric acid to the mixture.<sup>[5]</sup>
- **Reflux:** Heat the mixture to reflux with stirring for several hours. The reaction is an equilibrium, and using excess ethanol helps to drive it towards the product side.
- **Reaction Monitoring:** Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.
- **Workup:** After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
- **Neutralization:** Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Continue washing until CO<sub>2</sub> evolution ceases. Then, wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **ethyl 3-bromo-4-methylbenzoate**. Further purification can be achieved by vacuum distillation or column chromatography.

## Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **Ethyl 3-bromo-4-methylbenzoate** (CAS 147962-81-0) is not readily available in the public spectral databases. Researchers requiring this data would likely need to acquire it experimentally after synthesis and purification. For reference, spectral data is available for the isomer Ethyl 4-bromo-3-methylbenzoate (CAS 160313-69-9) from various sources, which can provide an indication of the expected peak regions.<sup>[4]</sup>

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## References

- 1. Ethyl 3-bromo-4-methylbenzoate | C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub> | CID 14945865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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